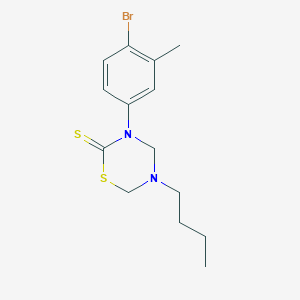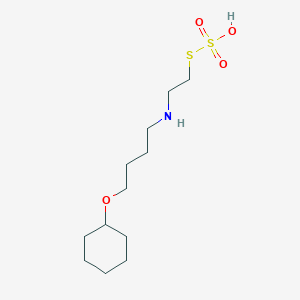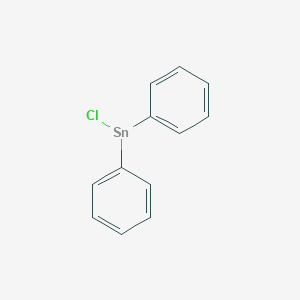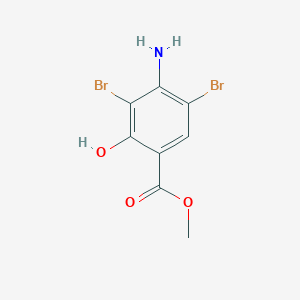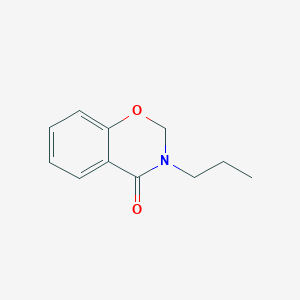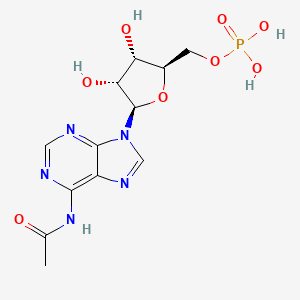
N-Acetyladenosine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound that plays a significant role in various biochemical processes. This compound is a nucleotide derivative, which is a fundamental building block of nucleic acids like DNA and RNA. Its structure includes a purine base (adenine), a sugar moiety (ribose), and a phosphate group, making it an essential component in cellular metabolism and genetic information transfer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The synthesis begins with the formation of the purine base, adenine, through a series of reactions involving formamide and other reagents.
Attachment of the Sugar Moiety: The ribose sugar is then attached to the adenine base. This step often involves the use of protecting groups to ensure the correct attachment of the sugar to the nitrogenous base.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the dihydrogen phosphate group. This is typically achieved using phosphorylating agents like phosphoric acid or phosphorus oxychloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Adenine: Large-scale synthesis of adenine is achieved through optimized reaction conditions to ensure high yield and purity.
Enzymatic or Chemical Attachment of Ribose: The attachment of ribose to adenine can be carried out enzymatically or chemically, depending on the desired efficiency and cost-effectiveness.
Phosphorylation: Industrial phosphorylation often uses high-throughput reactors and continuous flow systems to ensure consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine base, altering its electronic structure and reactivity.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the ribose moiety.
Reduction: Reduced forms of the purine base.
Substitution: Various phosphate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a precursor in the synthesis of more complex nucleotides and nucleic acids. It serves as a model compound for studying nucleotide interactions and reactions.
Biology
In biological research, this compound is crucial for studying cellular metabolism, DNA replication, and RNA transcription. It is often used in experiments to understand the mechanisms of genetic information transfer and enzyme interactions.
Medicine
Medically, this compound is significant in the development of antiviral and anticancer drugs. Its derivatives are used in therapeutic applications to inhibit viral replication and cancer cell proliferation.
Industry
Industrially, the compound is used in the production of nucleic acid-based products, including diagnostic kits and biotechnological tools.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with polymerases and other enzymes, facilitating the formation of phosphodiester bonds and the elongation of nucleic acid chains.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A high-energy molecule used in cellular metabolism.
Adenosine Monophosphate (AMP): A nucleotide involved in energy transfer and signal transduction.
Guanosine Monophosphate (GMP): Another nucleotide with similar structural features but different biological roles.
Uniqueness
((2R,3S,4R,5R)-5-(6-Acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific structure and the presence of the acetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific biochemical pathways and therapeutic applications.
Properties
CAS No. |
14114-64-8 |
|---|---|
Molecular Formula |
C12H16N5O8P |
Molecular Weight |
389.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-acetamidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)16-10-7-11(14-3-13-10)17(4-15-7)12-9(20)8(19)6(25-12)2-24-26(21,22)23/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,21,22,23)(H,13,14,16,18)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
HEIJLJLFABINGL-WOUKDFQISA-N |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



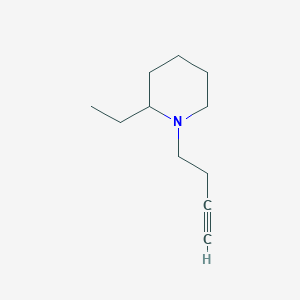
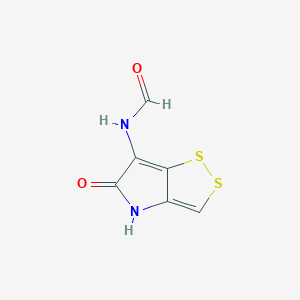

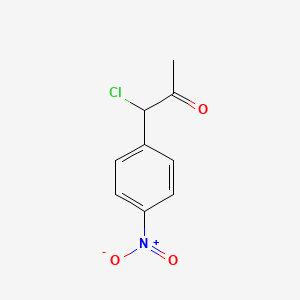
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
